5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
Description
Properties
Molecular Formula |
C32H36N2O6S |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36) |
InChI Key |
WBFMCNLYHIDOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Biological Activity
5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid, with the CAS number 2138218-49-0, is a complex organic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may influence its interaction with biological targets.
- Molecular Formula : C32H36N2O6S
- Molecular Weight : 576.7 g/mol
- Structure : The compound consists of a thiophene core substituted with azepane and fluorenyl groups, which are known to enhance bioactivity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, potentially influencing pathways involved in cell signaling, metabolism, and gene expression. The presence of the thiophene moiety is associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- A case study involving breast cancer cells showed a dose-dependent decrease in cell viability when treated with this compound, suggesting potential as an anticancer agent.
-
Anti-inflammatory Effects :
- Preliminary research indicates that the compound may inhibit pro-inflammatory cytokines in macrophage models, supporting its potential use in treating inflammatory diseases.
- A study reported a significant reduction in TNF-alpha levels upon treatment with the compound in lipopolysaccharide-stimulated macrophages.
-
Neuroprotective Properties :
- The compound has been evaluated for neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates under stress conditions.
Data Summary
Case Studies
-
Breast Cancer Model :
- A study involving MCF-7 breast cancer cells showed that treatment with 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid resulted in a significant reduction in cell proliferation and increased apoptosis markers (caspase activation).
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound led to decreased paw swelling and reduced levels of inflammatory mediators, indicating its potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared with four analogs sharing Fmoc/Boc protective groups and heterocyclic motifs (Table 1):
Table 1: Comparative Analysis of Structural Analogs
| Compound Name (CAS) | Mol. Formula | Mol. Weight | Protective Groups | Core Structure | Key Applications |
|---|---|---|---|---|---|
| Target Compound (2138218-49-0) | C₃₂H₃₆N₂O₆S | 577.72 | Boc, Fmoc | Azepane-thiophene | SPPS, constrained peptides |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (1340291-71-5) | C₂₂H₁₉NO₄S | 393.46 | Fmoc | Thiophene | Intermediate in small-molecule drugs |
| 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid (1380327-51-4) | C₂₀H₂₅N₃O₆ | 403.43 | Boc, Fmoc | Azetidine (4-membered) | Peptide mimetics, rigid scaffolds |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (186320-06-9) | C₂₂H₁₉NO₄S | 393.46 | Fmoc | Thiophene-amino acid | Side-chain functionalized peptides |
| 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (131052-68-1) | C₁₀H₁₄N₂O₃S | 242.29 | Boc | Thiophene | Medicinal chemistry intermediates |
Research Findings and Distinctive Properties
Target Compound (2138218-49-0) :
- Dual Protection : Boc and Fmoc groups allow sequential deprotection, enabling selective modification during SPPS .
- Conformational Flexibility : The azepane ring enhances binding to targets requiring hydrophobic interactions (e.g., GPCRs) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to the carboxylic acid group .
Analog 1 (1340291-71-5) :
- Simplified Structure : Lacks the azepane ring and Boc group, reducing steric hindrance. Preferred for synthesizing linear peptides .
Analog 2 (1380327-51-4) :
- Azetidine Core : The 4-membered ring imposes rigidity, useful in designing protease-resistant peptides .
Analog 3 (186320-06-9) :
- Chiral Center: The (S)-configuration and thiophene side chain mimic natural amino acids, aiding in bioactive peptide design .
Analog 4 (131052-68-1) :
- Minimalist Design : Absence of Fmoc and azepane reduces molecular weight, favoring applications in high-throughput screening .
Preparation Methods
Synthesis of Dual-Protected Azepane Intermediate
The azepane scaffold is prepared via cyclization of a linear precursor, followed by sequential protection.
Step 1: Azepane Ring Formation
Hex-5-en-1-amine undergoes iodolactamization with iodine in dichloromethane, yielding a seven-membered lactam. Reduction with LiAlH₄ in tetrahydrofuran (THF) produces the azepane ring.
Step 2: Boc Protection
Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) selectively protects the azepane’s secondary amine.
Step 3: Fmoc Protection
The remaining primary amine is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane, achieving dual protection.
Table 1: Characterization of Azepane Intermediate
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₈N₂O₄ | |
| Boc Deprotection | 50% TFA in DCM, 0°C, 1 hr | |
| Fmoc Deprotection | 20% Piperidine/DMF, 25°C |
Functionalization of Thiophene-3-carboxylic Acid
Step 4: Bromination at C5
Thiophene-3-carboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF), introducing a bromine atom at C5. The carboxylic acid is temporarily protected as a methyl ester using SOCl₂/MeOH.
Step 5: Aminomethyl Linker Installation
The brominated thiophene undergoes nucleophilic substitution with benzylamine in the presence of K₂CO₃, forming a C5-aminomethyl derivative. Hydrolysis with NaOH regenerates the carboxylic acid.
Table 2: Reaction Conditions for Thiophene Modification
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C, 2 hr | 78% | |
| Aminomethylation | Benzylamine, K₂CO₃, 60°C | 65% |
Coupling of Azepane and Thiophene Moieties
Step 6: Reductive Amination
The aminomethyl-thiophene reacts with the dual-protected azepane under reductive conditions (NaBH₃CN, AcOH/MeOH) to form the methylene bridge. The reaction proceeds at 25°C for 12 hr, achieving 72% yield.
Step 7: Final Deprotection and Purification
Selective removal of the methyl ester (if present) using LiOH in THF/water precedes HPLC purification (C18 column, acetonitrile/water gradient).
Structural and Spectroscopic Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Optimization Challenges and Solutions
Competing Side Reactions
Q & A
Q. What are the critical protecting groups in this compound, and how do they influence synthesis strategies?
The compound contains two key protecting groups: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) . The Boc group is acid-labile and typically removed under mild acidic conditions, while the Fmoc group is base-sensitive and cleaved with piperidine. These groups are strategically used to protect amine functionalities during stepwise synthesis, enabling selective deprotection in multi-step reactions . For example, the Fmoc group is often retained during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
Q. Which purification techniques are optimal for isolating this compound post-synthesis?
High-performance liquid chromatography (HPLC) is recommended for purification due to the compound's polarity and sensitivity to hydrolysis. Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective. Additionally, flash chromatography using silica gel and ethyl acetate/hexane mixtures can be employed for intermediate purification. Purity should be confirmed via NMR (1H, 13C) and mass spectrometry .
Q. What safety precautions are necessary when handling this compound?
Similar Fmoc/Boc-protected compounds exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, consult a physician and provide the safety data sheet (SDS). Avoid contact with strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the coupling reaction efficiency?
DoE can systematically evaluate variables such as reaction temperature, solvent polarity (e.g., DMF vs. DCM), and coupling reagent (e.g., EDCI/HOBt vs. DCC). For instance, Bayesian optimization (a heuristic algorithm) has outperformed trial-and-error in similar systems by predicting optimal conditions (e.g., 0°C in DMF with EDCI) to achieve >85% yield . Contradictions in literature yields (e.g., 70% vs. 90%) may arise from unoptimized stoichiometry or side reactions, which DoE can resolve .
Q. What mechanistic insights explain instability in aqueous environments?
The tert-butyl ester in the Boc group is prone to hydrolysis under acidic or basic conditions, while the Fmoc group decomposes via β-elimination in the presence of amines. Stability studies (pH 3–9, 25–40°C) using LC-MS can identify degradation pathways. For example, at pH < 3, Boc cleavage dominates, whereas Fmoc degradation accelerates at pH > 8.5. Stabilizing additives like 2,6-lutidine may prolong shelf life .
Q. How does this compound interact with biological targets in drug discovery?
The thiophene-3-carboxylic acid moiety can act as a bioisostere for phenyl groups, enhancing binding to hydrophobic enzyme pockets. In prostate-specific membrane antigen (PSMA) probes, similar structures exhibit prolonged half-life via albumin binding . Surface plasmon resonance (SPR) and molecular docking studies are recommended to map interactions with target proteins .
Q. What strategies resolve contradictions in reported synthetic protocols?
Discrepancies in coupling yields may stem from competing side reactions (e.g., Fmoc cleavage during Boc deprotection). Controlled experiments using in situ IR or NMR can monitor intermediate stability. For example, substituting EDCI with DIC/HOAt in DCM reduces racemization risks compared to DMF-based protocols .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
